Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a hybrid heterocyclic compound featuring a 1,2,4-triazole core substituted with a 5-chloroquinolin-8-yl oxymethyl group, an ethyl group at position 4, and a sulfanyl acetamide moiety. The 1,2,4-triazole ring system is known for its versatility in medicinal chemistry, often contributing to antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S.5C7H5N/c1-2-22-14(20-21-16(22)25-9-13(18)23)8-24-12-6-5-11(17)10-4-3-7-19-15(10)12;5*8-6-7-4-2-1-3-5-7/h3-7H,2,8-9H2,1H3,(H2,18,23);5*1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAVSDRBWTBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=C3C(=C(C=C2)Cl)C=CC=N3.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClN10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzonitrile; 2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzonitrile moiety linked to a triazole ring and a quinoline derivative. Its molecular formula is C₁₅H₁₆ClN₃O₂S, and it has a molecular weight of approximately 335.83 g/mol. The presence of the chloroquinoline and triazole groups suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to benzonitrile derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy, suggesting that benzonitrile derivatives may also possess similar activities .
| Activity | Target Organisms | Efficacy |
|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | Moderate to high efficacy |
| Antifungal | Various fungal strains | Limited or no activity |
Anti-inflammatory Effects
Benzonitrile derivatives have been investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. The mechanism often involves the modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Anticancer Potential
The anticancer activity of benzonitrile derivatives is particularly noteworthy. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. In vitro assays revealed that certain derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 12.5 |
| Lung Cancer | A549 | 15.0 |
The mechanisms underlying the biological activities of benzonitrile derivatives are multifaceted:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial survival.
- Receptor Modulation : The quinoline component can interact with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Cytotoxicity Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of benzonitrile derivatives:
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of benzonitrile derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chains significantly enhanced activity against these pathogens.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects in a murine model of arthritis, where treatment with benzonitrile derivatives resulted in reduced joint swelling and lower levels of inflammatory markers.
- Anticancer Activity Assessment : A study assessing the cytotoxic effects on human breast cancer cell lines demonstrated that specific derivatives led to significant reductions in cell viability compared to controls.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of benzothiazole and isoquinoline, similar in structure to benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, have shown significant antibacterial and antifungal activities. In particular, compounds designed with similar frameworks have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound W6 | 5.19 | Staphylococcus aureus |
| Compound W1 | 5.08 | Candida albicans |
| Compound W17 | 4.12 | Cancer cells |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, some derivatives were found to be more potent than established chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM), indicating a promising avenue for cancer treatment .
Neuropharmacological Applications
This compound may also play a role in treating neurodegenerative diseases. Research on similar compounds has highlighted their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders . The ability of these compounds to cross the blood-brain barrier further enhances their therapeutic potential.
Sodium Channel Modulation
Recent patents have suggested that compounds with structural similarities can act as modulators of sodium channels, which are critical in the treatment of conditions like epilepsy and other sodium channel-mediated disorders . This opens up avenues for developing new therapies targeting these channels.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and tested them for their inhibitory effects on monoamine oxidase and cholinesterase . The findings indicated that specific modifications could enhance activity.
- Antimicrobial Screening : Another study focused on the synthesis of benzamide analogues that exhibited potent antibacterial properties against resistant strains of bacteria . The results suggested that structural modifications could lead to improved efficacy.
- Neuropharmacological Studies : A study evaluated the neuroprotective effects of similar compounds in models of neurodegeneration and found promising results regarding their ability to modulate neurotransmitter levels .
Chemical Reactions Analysis
Hydrolysis of the Benzonitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield intermediates critical for further derivatization:
-
Acidic Hydrolysis : Forms a carboxylic acid derivative via an intermediate amide.
-
Basic Hydrolysis : Produces an ammonium carboxylate salt.
| Reaction Conditions | Product | Catalyst/Reagent |
|---|---|---|
| H₂SO₄ (conc.), H₂O, reflux | 2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-...]acetamide carboxylic acid | Sulfuric acid |
| NaOH (aq.), Δ | Ammonium salt of the carboxylic acid | Sodium hydroxide |
The benzonitrile moiety’s hydrolysis enhances water solubility, making it advantageous for pharmaceutical applications.
Nucleophilic Substitution at the Chloroquinoline Moiety
The 5-chloroquinolin-8-yl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine atom:
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Ammonia/Amine Substitution : Chlorine is replaced by amino groups.
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Thiol Exchange : Forms thioether derivatives.
| Reagent | Product | Conditions |
|---|---|---|
| NH₃ (excess), Cu catalyst | 5-Aminoquinolin-8-yl derivative | 120°C, 12 hours |
| Benzylthiol, K₂CO₃ | 5-Benzylthioquinolin-8-yl analog | DMF, 80°C, 6 hours |
These reactions enable structural diversification for optimizing biological activity .
Oxidation of the Sulfanyl Group
The sulfanyl (thioether) linker is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Product | Oxidation State |
|---|---|---|
| H₂O₂ (30%), acetic acid | Sulfoxide derivative | Mild conditions (25°C, 2 hours) |
| mCPBA, DCM | Sulfone derivative | 0°C to RT, 4 hours |
Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers.
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in:
-
Alkylation : At N1 or N2 positions using alkyl halides.
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Coordination Chemistry : Acts as a ligand for metal complexes.
| Reaction | Reagent | Application |
|---|---|---|
| Methyl iodide, K₂CO₃ | N-Methyltriazole derivative | Enhanced lipophilicity |
| PdCl₂, DMF | Palladium-triazole complex | Catalytic applications |
Triazole-metal complexes are explored for antimicrobial and catalytic uses .
Acetamide Group Reactivity
The acetamide group undergoes hydrolysis or condensation:
-
Hydrolysis : Yields acetic acid derivatives.
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Schiff Base Formation : Reacts with aldehydes/ketones.
| Reaction | Conditions | Product |
|---|---|---|
| HCl (6M), reflux | 2-[[5-[(5-Chloroquinolin-8-yl)...]acetic acid | Carboxylic acid |
| Benzaldehyde, EtOH | Imine-linked conjugate | pH 5–6, RT |
Chloroquinoline-Mediated Cross-Coupling
The chloroquinoline unit facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
| Reagents | Conditions | Product |
|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | Biarylquinoline derivative | 90°C, 12 hours |
Comparison with Similar Compounds
Substituents on the Triazole Ring
- Ethyl Group at Position 4: Present in compounds such as 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (14) (m.p. 272.9–274.0°C, yield 62%) and VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide), an Orco agonist .
Acetamide Substituents
- Chlorophenyl/Nitrophenyl Groups: The target compound’s acetamide group is structurally similar to 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (14) (m.p. 272.9–274.0°C) and N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ().
- Heterocyclic Attachments : Derivatives like 2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide () incorporate thiazole rings, enhancing π-stacking capabilities.
Quinoline vs. Pyridine/Benzotriazole
The 5-chloroquinolin-8-yl group distinguishes the target compound from analogs such as OLC-12 (pyridine-substituted triazole, ) and 2-{[4-allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (). Quinoline’s fused aromatic system may enhance binding to biological targets compared to monocyclic substituents.
Physicochemical Properties
*Data for the target compound are inferred from structural analogs.
Antimicrobial Activity
Compounds like N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides (KA1-KA15) exhibit MIC values of 12.5–50 µg/mL against E. coli, S. aureus, and A. niger. Electron-withdrawing groups (e.g., nitro, chloro) enhance activity . The target compound’s 5-chloroquinolin-8-yl group may similarly improve antimicrobial potency.
Enzyme Inhibition and Antioxidant Activity
Hybrids such as N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7h) show IC50 values of 18.7 µM for antioxidant activity and 23.4 µM for α-glucosidase inhibition . The quinoline moiety in the target compound could modulate similar enzyme interactions.
Research Findings and Data Tables
Table 1: Spectral and Analytical Data for Key Analogs
Q & A
Basic Research Questions
Q. How can the synthesis of Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide be optimized for higher yield and purity?
- Methodology : Optimize reaction conditions by using catalysts like Cs₂CO₃ to enhance coupling efficiency, as demonstrated in triazole-acetamide syntheses . Employ column chromatography with ethyl acetate/hexane (1:1 ratio) for purification, and consider refluxing in glacial acetic acid or 1,4-dioxane to improve intermediate stability . Monitor reaction progress via TLC and characterize intermediates using NMR to identify side products.
Q. What spectroscopic methods are recommended for structural characterization of this compound?
- Methodology : Use a combination of FTIR to identify functional groups (e.g., C=O, S–S bonds), ¹H/¹³C NMR to resolve substituent environments (e.g., ethyl, chloroquinoline), and UV-Vis to study electronic transitions . For unambiguous confirmation, perform X-ray crystallography using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures despite challenges like twinning .
Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?
- Methodology : Conduct receptor-binding assays targeting insect olfactory receptors (Orco agonists, as seen in structurally related VUAA-1/OLC-12) . Pair in vitro cytotoxicity screens (e.g., MTT assays) with molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock, validated by DFT-based molecular electrostatic potential (MEP) maps .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts or IR bands) be resolved during structural analysis?
- Methodology : Cross-validate experimental data with DFT calculations (B3LYP/6-311G(d,p)) to simulate spectra and assign peaks . For ambiguous cases, use solvent-dependent NMR studies or variable-temperature IR to probe dynamic effects. If crystallography is impractical, employ AIM (Atoms in Molecules) theory to analyze bond critical points and confirm non-covalent interactions .
Q. What computational strategies effectively model the compound’s reactivity and non-linear optical (NLO) properties?
- Methodology : Perform DFT studies with polarizable continuum models (PCM) to calculate solvent effects on hyperpolarizability for NLO applications . Use HOMO-LUMO gaps to predict charge transfer and NBO (Natural Bond Orbital) analysis to quantify delocalization. RDG (Reduced Density Gradient) analysis can map steric/van der Waals interactions influencing reactivity .
Q. How can structure-activity relationships (SAR) be established for its potential bioactivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing ethyl with bulkier groups, varying quinoline halogens) and test in bioassays (e.g., antiparasitic or enzyme inhibition). Use QSAR models to correlate electronic descriptors (e.g., Hammett constants) with activity. Reference SAR studies on related Orco agonists (e.g., OLC-12) to identify critical pharmacophores .
Q. What challenges arise in X-ray crystallography for this compound, and how can they be addressed?
- Methodology : Address poor crystal growth by testing solvent mixtures (e.g., acetonitrile/ethanol) and slow evaporation. For twinning or weak diffraction, use high-resolution data and SHELXL’s TWIN/BASF commands for refinement . If heavy atoms are absent, employ experimental phasing with SHELXC/D/E pipelines for macromolecular-like robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
